(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Brand Name: Vulcanchem
CAS No.: 38201-61-5
VCID: VC0187147
InChI: InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15)
SMILES: CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Molecular Formula: C11H12N2OS2
Molecular Weight: 252.4 g/mol

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

CAS No.: 38201-61-5

Main Products

VCID: VC0187147

Molecular Formula: C11H12N2OS2

Molecular Weight: 252.4 g/mol

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- - 38201-61-5

CAS No. 38201-61-5
Product Name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
IUPAC Name 3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15)
Standard InChIKey PFSZMGIUBHSQKS-UHFFFAOYSA-N
Isomeric SMILES CN1C(=O)C2=C(N=C1S)SC3=C2CCCC3
SMILES CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Canonical SMILES CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
PubChem Compound 736192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator